molecular formula C6H12N4 B1676377 Methenamine CAS No. 100-97-0

Methenamine

Cat. No.: B1676377
CAS No.: 100-97-0
M. Wt: 140.19 g/mol
InChI Key: VKYKSIONXSXAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Mechanism of Action

    Hexamethylenetetramine, also known as methenamine, is a heterocyclic organic compound with a cage-like structure . It has a wide range of applications, including medical use as a urinary tract antiseptic .

    Target of Action

    Hexamethylenetetramine primarily targets bacteria in the urinary tract . It is used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections .

    Mode of Action

    Formaldehyde is highly bactericidal, denaturing bacterial proteins and nucleic acids, leading to bacterial cell death .

    Biochemical Pathways

    It is known that the compound’s antibacterial action is derived from the slow release of formaldehyde by hydrolysis at acidic ph . The formaldehyde produced is toxic to bacteria, disrupting their normal cellular functions .

    Pharmacokinetics

    Hexamethylenetetramine is rapidly absorbed from the human gastrointestinal tract . The concentration in plasma and serum reaches a maximum one to two hours after oral administration . Excretion of the orally administered substance takes place largely in the urine (up to 80% within 3 hours) . Depending on the local pH, formaldehyde is released from hexamethylenetetramine more rapidly in the stomach than in the urine .

    Result of Action

    The primary result of hexamethylenetetramine’s action is the eradication of bacteria in the urinary tract, preventing and treating urinary tract infections . The formaldehyde produced by the hydrolysis of hexamethylenetetramine is toxic to bacteria, leading to their death .

    Action Environment

    The efficacy of hexamethylenetetramine is influenced by the pH of the environment. It is most effective in acidic conditions, where it is hydrolyzed to produce formaldehyde . . Therefore, the pH of the urinary tract can significantly influence the compound’s action, efficacy, and stability.

    Biochemical Analysis

    Biochemical Properties

    Hexamethylenetetramine plays a significant role in biochemical reactions due to its ability to release formaldehyde under acidic conditions. This property makes it useful in various biochemical applications, including its use as a urinary antiseptic. Hexamethylenetetramine interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The formaldehyde released by hexamethylenetetramine inhibits urease activity, thereby preventing the formation of ammonia and reducing the risk of urinary tract infections .

    Cellular Effects

    Hexamethylenetetramine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by altering the activity of enzymes and proteins involved in metabolic pathways. For example, hexamethylenetetramine can inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, leading to changes in gene expression and cellular metabolism .

    Molecular Mechanism

    At the molecular level, hexamethylenetetramine exerts its effects through the release of formaldehyde, which can react with various biomolecules, including proteins, nucleic acids, and lipids. This reaction can lead to the formation of cross-links between biomolecules, resulting in changes in their structure and function. Hexamethylenetetramine can also inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of hexamethylenetetramine can change over time due to its stability and degradation. Hexamethylenetetramine is stable in neutral and basic aqueous media but can hydrolyze in acidic conditions to release formaldehyde and ammonia. Long-term exposure to hexamethylenetetramine can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

    Dosage Effects in Animal Models

    The effects of hexamethylenetetramine vary with different dosages in animal models. At low doses, hexamethylenetetramine can act as an effective urinary antiseptic without causing significant adverse effects. At high doses, hexamethylenetetramine can cause toxicity, including damage to the liver and kidneys. Studies have shown that the toxic effects of hexamethylenetetramine are dose-dependent, with higher doses leading to more severe adverse effects .

    Metabolic Pathways

    Hexamethylenetetramine is involved in various metabolic pathways, including the hydrolysis of urea and the synthesis of nucleic acids. It interacts with enzymes such as urease and formyltransferases, which play key roles in these pathways. The release of formaldehyde by hexamethylenetetramine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

    Transport and Distribution

    Hexamethylenetetramine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of hexamethylenetetramine within cells can affect its localization and activity .

    Subcellular Localization

    Hexamethylenetetramine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. Hexamethylenetetramine can affect the function of organelles by altering the activity of enzymes and proteins within these compartments .

    Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Urinary Tract Infections: Methenamine is effective against bacterial infections in the urinary tract. It is used both prophylactically and for long-term treatment of chronic infections.

      Chemistry and Industry: Its stability and antimicrobial properties make it useful in various industrial applications.

      Biology and Medicine: Research explores its potential beyond urinary tract infections.

  • Comparison with Similar Compounds

    • Methenamine is unique due to its hexamethylene cage structure. Similar compounds include other cyclic amines, but none share its exact arrangement.

    Properties

    IUPAC Name

    1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VKYKSIONXSXAKP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1N2CN3CN1CN(C2)C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12N4
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name HEXAMETHYLENE TETRAMINE
    Source EU Food Improvement Agents
    URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
    Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
    Record name HEXAMETHYLENETETRAMINE
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
    URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
    Explanation Creative Commons CC BY 4.0
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID6020692
    Record name Methenamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6020692
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    140.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name HEXAMETHYLENE TETRAMINE
    Source EU Food Improvement Agents
    URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
    Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
    Record name Hexamethylene tetramine
    Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
    URL https://haz-map.com/Agents/807
    Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
    Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
    Record name Metenamine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029598
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
    Record name HEXAMETHYLENETETRAMINE
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
    URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
    Explanation Creative Commons CC BY 4.0

    Boiling Point

    Sublimes (NTP, 1992)
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

    Flash Point

    482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c.
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Hexamethylene tetramine
    Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
    URL https://haz-map.com/Agents/807
    Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
    Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
    Record name METHENAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name HEXAMETHYLENETETRAMINE
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
    URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
    Explanation Creative Commons CC BY 4.0

    Solubility

    >21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good
    Record name SID57260105
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name METHENAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Metenamine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029598
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
    Record name HEXAMETHYLENETETRAMINE
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
    URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
    Explanation Creative Commons CC BY 4.0

    Density

    1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name METHENAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name HEXAMETHYLENETETRAMINE
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
    URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
    Explanation Creative Commons CC BY 4.0

    Vapor Density

    4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name METHENAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name HEXAMETHYLENETETRAMINE
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
    URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
    Explanation Creative Commons CC BY 4.0

    Vapor Pressure

    0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C
    Record name Hexamethylene tetramine
    Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
    URL https://haz-map.com/Agents/807
    Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
    Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
    Record name METHENAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Mechanism of Action

    Methenamine does not have antibacterial properties in an alkaline environment (pH≥6); however, in a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde. (1) Formaldehyde is considered to be highly bactericidal. (1) Formaldehyde has nonspecific antibacterial activity and works by denaturing proteins and nucleic acid of bacteria. (1) Certain bacteria such as Proteus sp. can alkalize urine, inhibiting the beneficial activity of formaldehyde. (1) The key role of the salt component of the drug, for example hippuric acid, is to maintain the acidic state of the urine. (1)
    Record name Methenamine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB06799
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Color/Form

    Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals

    CAS No.

    100-97-0
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Hexamethylenetetramine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=100-97-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methenamine [USP:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100970
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methenamine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB06799
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name methenamine
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757101
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name methenamine
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26346
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Methenamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6020692
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Methenamine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.642
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name METHENAMINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J50OIX95QV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name METHENAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Metenamine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029598
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
    Record name HEXAMETHYLENETETRAMINE
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
    URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
    Explanation Creative Commons CC BY 4.0

    Melting Point

    536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C
    Record name HEXAMETHYLENETETRAMINE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/3581
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name METHENAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Metenamine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029598
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods I

    Procedure details

    Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
    [Compound]
    Name
    alkyltrimethyl ammonium chloride
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    alkylaryltrimethyl ammonium chloride
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    monoalkyldimethylbenzyl ammonium
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    [Compound]
    Name
    alkyldimethylbenzyl ammonium chlorides
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    [Compound]
    Name
    substituted benzyl quaternary ammonium
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Six
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Seven
    [Compound]
    Name
    alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eight
    [Compound]
    Name
    Dialkyldimethyl ammonium
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Nine
    [Compound]
    Name
    didecyldimethyl ammonium halides
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Ten
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Eleven
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Twelve
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Thirteen
    [Compound]
    Name
    Heteroaromatic ammonium salts
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Fourteen
    [Compound]
    Name
    cetylpyridinium halide
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Fifteen
    Name
    cetylpyridinium chloride
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step 16
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step 17
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step 18
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step 19
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step 20
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step 21
    [Compound]
    Name
    quaternary ammonium
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 22
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 23
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 24
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 25
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 26
    [Compound]
    Name
    Monoalkyltrimethyl ammonium
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step 27

    Synthesis routes and methods II

    Procedure details

    To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)
    Quantity
    0.133 mol
    Type
    reactant
    Reaction Step One
    Quantity
    20.3 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Quantity
    18.7 g
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
    Quantity
    0.165 mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.16 mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three
    Quantity
    23 g
    Type
    solvent
    Reaction Step Four

    Synthesis routes and methods IV

    Procedure details

    C4 (197 mg, 0.201 mmol), EDC hydrochloride (77 mg, 0.401 mmol) and N-hydroxysuccinimide (35 mg, 0.301 mmol) were dissolved in anhydrous dichloromethane (30 ml) and activated ester formation left at room temperature for two hours under argon. To the solution was added E4 (300 mg, 0.211 mmol) and triethylamine (61 mg, 0.602 mmol) and the reaction left overnight at room temperature under argon. The solvents were removed, and the resulting residues purified by gradient silica column chromatography (3-7% methanol in dichloromethane) to yield the title compound as a colourless solid (378 mg, 78%). C119H209N11O37 requires 2384.5. Found ES+: MH22+, 1193.9, MH33+, 796.4. δH (CDCl3) 1.23 (46H, (CH2)19(CH2)2CO, (CH2)4CH), 1.44 (72H, br+m, (Me)3C, CH2CH2N, CH2CH2CO), 1.95 (1H, br, CH), 2.02-2.23 (30H, 10×s, MeCO), 2.17 (2H, t, (CH2)22CH2CO), 2.4-2.8 (4H, brm, CO(CH2)2CO), 2.83 (6H, s, MeN), 2.9-3.5 (32H, m, CH2N), 4.12 (2H, m, CH2OAc), 4.30 (2H, dt, CH2OAc), 5.20, 5.25 (2H, 2×d, CHOAcCO), 5.43, 5.60 (4H, 2×m, (CHOAc)2CHOAcCO), 5.71 (1H, br, (CH2)23CONH), 6.11 (1H, br, CO(CH2)2CONH), 7.18, 7.65 (2H, 2×t, N(CH2CH2NH)2.
    [Compound]
    Name
    C4
    Quantity
    197 mg
    Type
    reactant
    Reaction Step One
    Quantity
    77 mg
    Type
    reactant
    Reaction Step One
    Quantity
    35 mg
    Type
    reactant
    Reaction Step One
    Quantity
    30 mL
    Type
    solvent
    Reaction Step One
    [Compound]
    Name
    ester
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    E4
    Quantity
    300 mg
    Type
    reactant
    Reaction Step Three
    Quantity
    61 mg
    Type
    reactant
    Reaction Step Three
    Yield
    78%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Methenamine
    Reactant of Route 2
    Methenamine
    Reactant of Route 3
    Methenamine
    Reactant of Route 4
    Methenamine
    Reactant of Route 5
    Methenamine
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    Methenamine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.